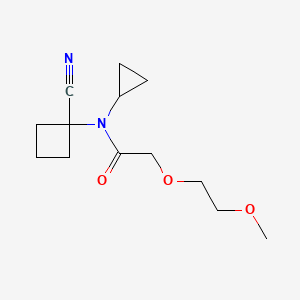
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, resulting in the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has demonstrated the ability to selectively target cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide research. One area of interest is the development of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide as a targeted therapy for specific types of cancer, such as hematological malignancies and solid tumors. Another area of interest is the combination of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide with other cancer therapies to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide and its potential side effects. Overall, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has shown promising results in preclinical models of cancer and has the potential to be a valuable addition to cancer therapy.
Synthesemethoden
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the cyclization of a substituted cyclobutane ring, followed by the addition of a cyano group, and then the introduction of a cyclopropyl group. The final step involves the addition of a 2-(2-methoxyethoxy)acetamide group. The overall yield of the synthesis is approximately 10%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies and solid tumors. In addition, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has demonstrated the ability to selectively target cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-17-7-8-18-9-12(16)15(11-3-4-11)13(10-14)5-2-6-13/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQOEITVPBGNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)N(C1CC1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

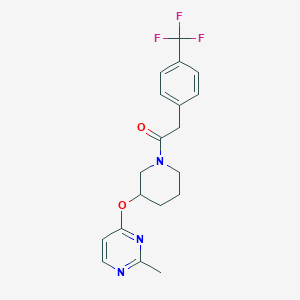
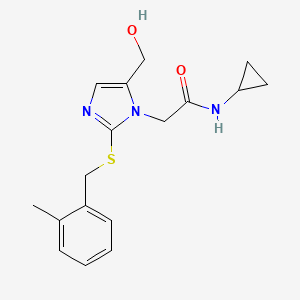
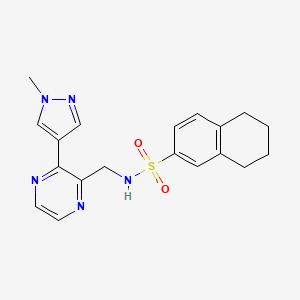
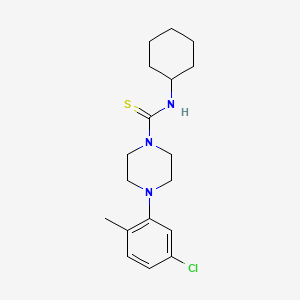
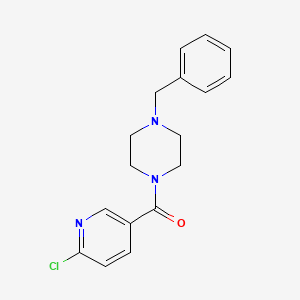
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)
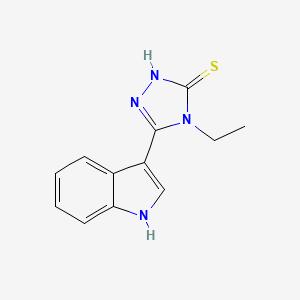

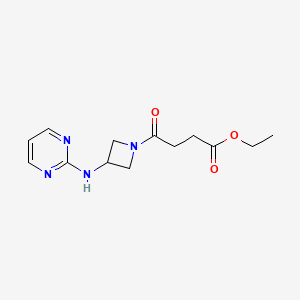
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

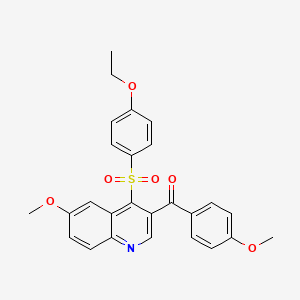
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)